6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Chemical Structure and Properties 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₇H₁₄F₂N₃O₃, molecular weight: 395.37) is a pyrazolo[3,4-b]pyridine derivative characterized by a difluoromethoxy substituent at the para position of the phenyl ring and an ethyl group at the 1-position of the pyrazole ring . The compound has a purity of 95% and a CAS number 1011399-33-9, indicating its use in pharmaceutical or agrochemical research . Its structural uniqueness lies in the electron-withdrawing difluoromethoxy group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-[4-(difluoromethoxy)phenyl]-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-21-14-12(8-19-21)11(15(22)23)7-13(20-14)9-3-5-10(6-4-9)24-16(17)18/h3-8,16H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZVCMPXMNMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Aminopyrazole with Dicarbonyl Electrophiles
Ethyl 2,4-dioxo-4-phenylbutanoate derivatives serve as effective 1,3-CCC-biselectrophiles. Under acidic conditions, 3-aminopyrazole undergoes sequential nucleophilic attacks on the carbonyl groups, followed by dehydration to yield the pyrazolo[3,4-b]pyridine core. For example, Ghaedi et al. achieved 60–90% yields using ethanol as a solvent at 80°C. Regioselectivity challenges arise due to competing attack pathways, necessitating precise control of electronic and steric factors.
Table 1: Representative Conditions for Core Formation
| Electrophile | Solvent | Temperature (°C) | Yield (%) | Regiochemistry |
|---|---|---|---|---|
| Ethyl 2,4-dioxopentanoate | EtOH | 80 | 85 | R6-COOEt |
| 1,1,1-Trifluoropentane-2,4-dione | Toluene | 110 | 78 | R4-OH |
Substituent Introduction: Ethyl and Difluoromethoxy Groups
N1-Ethylation Strategies
The ethyl group at N1 is introduced via alkylation of the pyrazole nitrogen. Using ethyl iodide or diethyl sulfate in the presence of a base (e.g., K2CO3) selectively functionalizes the pyrazole ring prior to cyclocondensation. For instance, Ibrahim et al. reported 72% yield for N-ethylation using ethyl bromide and DMF at 60°C.
C6-Aryl Functionalization
The 4-(difluoromethoxy)phenyl group at C6 is installed through Suzuki-Miyaura coupling or direct electrophilic substitution. A palladium-catalyzed cross-coupling between a boronic ester intermediate and 4-(difluoromethoxy)iodobenzene achieves high regioselectivity. BOC Sciences’ protocol employs Pd(PPh3)4, Na2CO3, and a dioxane/water mixture at 100°C, yielding 82% of the coupled product.
Carboxylic Acid Installation and Final Modification
Ester Hydrolysis
The C4 carboxylic acid is generated by hydrolyzing a pre-installed ester group. Using aqueous NaOH in THF/MeOH (3:1) at reflux for 6 hours, the ethyl ester intermediate is saponified to the carboxylic acid with >95% conversion.
Table 2: Hydrolysis Conditions and Outcomes
| Ester Precursor | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-carboxylate | NaOH | THF/MeOH | 6 | 96 |
| Methyl 4-carboxylate | LiOH | Dioxane/H2O | 4 | 92 |
Optimization and Scalability Considerations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from ACS Omega employs 250°C for 15 minutes under solvent-free conditions, achieving 89% yield for analogous pyrazolo[3,4-b]pyridines. This method minimizes side reactions and improves energy efficiency.
Analytical and Characterization Data
Chemical Reactions Analysis
Hydrolysis of Esters
The carboxylate ester group (-CO2Et) in intermediate compounds can undergo acidic or basic hydrolysis to yield the carboxylic acid (-CO2H) . For example:
This reaction is critical for converting ester derivatives (e.g., ethyl esters) to the target carboxylic acid .
Reduction of Thioethers
Pyrazolo[3,4-b]pyridines with methylthio (-SMe) substituents can undergo reductive desulfurization using Raney nickel under hydrogen atmosphere to form methylene (-CH2) groups :
Substitution Reactions
The difluoromethoxyphenyl group may participate in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce additional substituents .
Stability and Degradation
Pyrazolo[3,4-b]pyridines are generally stable under standard conditions but may undergo:
-
Hydrolysis of amide bonds (if present).
-
Oxidation of methoxy groups (e.g., difluoromethoxy) under strong acidic or oxidative conditions.
Comparison of Analogous Compounds
Research Implications
The difluoromethoxyphenyl group introduces fluorine atoms , which can enhance:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another significant application of this compound is in the treatment of inflammatory diseases. Its structural characteristics allow it to interact with specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may reduce inflammation markers in animal models .
Agrochemical Applications
The compound's unique structure also positions it as a potential agrochemical. Its ability to affect plant growth and pest resistance is under investigation. Compounds similar to this have been shown to enhance crop yield by improving resistance to pests and diseases .
Materials Science
In materials science, the compound serves as a versatile scaffold for synthesizing novel materials with desired properties. Its functional groups enable the modification of physical and chemical properties, making it suitable for applications in coatings and polymers .
Case Studies
- Anticancer Research :
- Inflammation Studies :
- Agrochemical Efficacy :
Mechanism of Action
The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo[3,4-b]pyridine-4-carboxylic acids, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
Bioactivity Modulation via Substituents
- The difluoromethoxy group in the target compound enhances resistance to oxidative metabolism compared to methoxy or hydroxyl analogs, as shown in pharmacokinetic studies .
- Hydroxyl-substituted derivatives (e.g., compound 5 in ) exhibit improved solubility but reduced membrane permeability, limiting their utility in central nervous system targets .
Synthetic Accessibility
- The target compound is synthesized via ester hydrolysis (NaOH/MeOH-H₂O), achieving >85% yield, similar to other pyrazolo[3,4-b]pyridines .
- Fluorinated analogs (e.g., 2,5-difluoro derivatives) require LiOH-mediated hydrolysis under milder conditions, with yields varying from 27% to 87% depending on steric hindrance .
Biological Applications
- Antiviral Activity : Ethyl-4-chloro derivatives (e.g., compound 5 in ) inhibit viral replication by targeting RNA-dependent RNA polymerases .
- β-Lactamase Inhibition : Difluoro-hydroxyphenyl derivatives () show selective inhibition of OXA-48 carbapenemase, a critical target for antibiotic-resistant bacteria .
Biological Activity
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its therapeutic implications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring and a pyrazolo[3,4-b]pyridine core. This configuration is believed to contribute significantly to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 6-(4-(difluoromethoxy)phenyl)-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| CAS Number | 1011396-74-9 |
| Molecular Formula | C16H13F2N3O3 |
| Molecular Weight | 335.29 g/mol |
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits notable antifungal and antibacterial activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Phosphodiesterase Inhibition
The compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory responses. PDE4 inhibitors are known to reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases .
The mechanism of action involves the interaction of the compound with specific molecular targets. The difluoromethoxy group enhances its hydrogen-bonding capabilities, improving binding affinity to target proteins involved in inflammatory pathways. This interaction may lead to the modulation of pro-inflammatory cytokines such as IL-4 and TNF-α .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar pyrazolo[3,4-b]pyridine derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | PDE4 inhibition | 26.5 |
| 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Antimicrobial | Not specified |
| 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Anti-inflammatory | Not specified |
Case Study 1: Inhibition of Lung Inflammation
A study investigated the effects of this compound on allergen-induced lung inflammation in mice. The results demonstrated significant inhibition of inflammatory markers, suggesting its potential utility in treating respiratory conditions .
Case Study 2: Structure-Activity Relationships (SAR)
Research on SAR has revealed that modifications to the pyrazolo[3,4-b]pyridine core can enhance biological activity. For instance, derivatives with varied substituents exhibited different levels of PDE4 inhibition and antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(4-(difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodology : A two-step approach is commonly employed:
Cyclocondensation : React ethyl acetoacetate with substituted phenylhydrazines under reflux in ethanol to form the pyrazole core.
Functionalization : Introduce the difluoromethoxy group via nucleophilic aromatic substitution using chlorodifluoromethane or fluorinated reagents under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural confirmation and purity be ensured for this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and fluorine integration (e.g., δ ~55–60 ppm for CF₂ groups) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1) and isotopic patterns for fluorine .
- HPLC Purity : Reverse-phase C18 column with UV detection (λ = 254 nm); aim for >98% purity using gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethoxy group influence binding to biological targets?
- Experimental Design :
- SAR Studies : Synthesize analogs with -OCHF₂, -OCH₃, or -OCF₃ groups. Compare inhibitory activity (IC₅₀) against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess electrostatic potential maps and steric bulk of substituents .
- Data Contradictions : Conflicting activity data may arise from differential solubility; address this by standardizing DMSO stock concentrations and using vehicle controls .
Q. What strategies resolve discrepancies in crystallographic vs. solution-phase conformational data?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Compare torsion angles of the pyrazole and phenyl rings with solution-phase NOESY NMR data .
- Dynamic NMR : Analyze variable-temperature NMR to detect restricted rotation of the difluoromethoxy group (e.g., coalescence temperature ~150°C) .
Q. How can metabolic stability be improved without compromising target affinity?
- Approach :
- Pro-drug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance bioavailability. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and human liver microsomes .
- In Vivo PK Studies : Administer IV/PO doses in rodent models; measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
